molecular formula C21H20D5N.HCl B1164086 Terbinafine-d5 HCl

Terbinafine-d5 HCl

Cat. No.: B1164086
M. Wt: 332.92
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Labeling in Mechanistic Pharmacological Studies

Deuterium labeling is an invaluable technique for elucidating the mechanisms of drug absorption, distribution, metabolism, and excretion (ADME). crsubscription.com By using deuterated compounds as tracers, researchers can track the metabolic pathways of a drug candidate. nih.gov The distinct mass of the deuterated molecule allows it to be differentiated from its non-deuterated parent and its various metabolites using mass spectrometry. nih.gov

One of the primary applications of deuterated compounds is in bioequivalence studies, where they serve as internal standards for the highly accurate quantification of the non-labeled drug in biological samples like plasma or urine. nih.gov This approach improves the precision of liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.gov Furthermore, deuterium labeling helps in understanding reaction kinetics and identifying reactive metabolites that might be responsible for adverse drug reactions. acs.org For instance, studies on terbinafine's metabolism have identified N-dealkylation as a pathway that can produce a reactive aldehyde, and understanding the rates of such pathways is crucial for assessing potential toxicity. researchgate.net

Overview of Terbinafine (B446) as a Precursor in Deuterated Analogue Development

Terbinafine is a synthetic allylamine (B125299) antifungal agent that functions by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govgoogle.com Its chemical structure, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, presents several sites where metabolic activity occurs, including N-demethylation and oxidation of the alkyl side chain. researchgate.net These metabolic "soft spots" make terbinafine a suitable candidate for the development of deuterated analogues.

The synthesis of terbinafine hydrochloride typically involves coupling N-methyl-1-naphthalenemethanamine with a side chain precursor. wipo.intshu.ac.uk For the synthesis of a deuterated analogue like Terbinafine-d5 HCl, a deuterated version of one of the precursors would be utilized in a similar synthetic scheme. The specific placement of the five deuterium atoms in this compound targets positions that are relevant to its metabolic profile or are chosen to create a stable, mass-shifted internal standard for analytical purposes. Commercially available versions of deuterated terbinafine, such as Terbinafine-d7, have been used in research, indicating the feasibility and utility of creating such labeled compounds. medchemexpress.comsimsonpharma.com

Academic Significance and Research Objectives for this compound Investigation

The primary academic and research significance of this compound lies in its application as an internal standard for quantitative bioanalysis. fda.gov In pharmacokinetic studies, it is essential to accurately measure the concentration of the parent drug in biological matrices over time. nih.gov Due to its structural similarity and identical physicochemical properties to the unlabeled terbinafine, this compound co-elutes during chromatographic separation but is distinguished by its higher mass in a mass spectrometer. This allows for precise correction of any variability during sample preparation and analysis, leading to highly reliable data.

The main research objectives for the use of this compound are:

To serve as a robust internal standard in the validation and application of bioanalytical methods for quantifying terbinafine in plasma, tissues, and other biological fluids.

To support bioequivalence studies comparing different formulations of terbinafine hydrochloride by ensuring accurate and precise measurement of the active pharmaceutical ingredient. researchgate.net

To facilitate drug metabolism and pharmacokinetic (DMPK) studies by enabling the accurate tracking of terbinafine's fate in vivo, which is critical for understanding its efficacy and safety profile. medchemexpress.com

While deuteration can also be used to create new chemical entities with improved metabolic stability, the primary and well-established role for compounds like this compound in the current research landscape is as a critical tool for analytical chemistry in the development of pharmaceuticals.

Data Tables

Table 1: Properties of Terbinafine and its Deuterated Analogue

CompoundChemical FormulaMolecular Weight ( g/mol )Common Application
Terbinafine HydrochlorideC₂₁H₂₆ClN327.90Antifungal Agent nih.gov
Terbinafine-d5 HydrochlorideC₂₁H₂₁D₅ClN332.92Internal Standard for Bioanalysis fda.gov

Table 2: Key Research Applications of Deuterated Compounds in Pharmacology

Application AreaRationaleExample
Mechanistic Studies Elucidate metabolic pathways and reaction kinetics through the kinetic isotope effect. wipo.intInvestigating CYP450-mediated drug metabolism. acs.org
Pharmacokinetic Analysis Improve accuracy of drug quantification in biological fluids by serving as an internal standard. nih.govUse of Terbinafine-d7 in bioequivalence studies.
Drug Discovery Modify metabolic stability to enhance drug properties (e.g., half-life). nih.govDevelopment of deutetrabenazine from tetrabenazine. nih.gov
Toxicity Assessment Identify and quantify potentially reactive or toxic metabolites. researchgate.netStudying the formation of reactive aldehydes from N-dealkylation. researchgate.net

Properties

Molecular Formula

C21H20D5N.HCl

Molecular Weight

332.92

Origin of Product

United States

Synthetic Methodologies for the Preparation of Terbinafine D5 Hcl

Strategies for Regiospecific Deuterium (B1214612) Incorporation into Complex Organic Structures

The introduction of deuterium at specific positions within a complex molecule like terbinafine (B446) requires carefully selected synthetic strategies. The choice of method depends on the desired location of the deuterium atoms, the stability of the substrate under the reaction conditions, and the availability of starting materials.

Hydrogen-Deuterium (H-D) exchange reactions represent a direct approach to introduce deuterium into an existing molecular scaffold by replacing protium atoms. researchgate.netresearchgate.net These reactions are often catalyzed by metals or promoted by acids or bases, with deuterium oxide (D₂O) being a common and cost-effective deuterium source. researchgate.netresearchgate.net

For a molecule with the complexity of the terbinafine scaffold, transition-metal-catalyzed H-D exchange is a particularly viable strategy. researchgate.net Catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) in the presence of D₂O and often H₂ or D₂ gas can facilitate the exchange at various positions. researchgate.netnih.govresearchgate.net Potentially labile positions on the terbinafine structure for H-D exchange include:

Benzylic positions: The methylene bridge connecting the naphthalene ring is a prime candidate for deuteration via catalytic exchange.

Allylic positions: The protons on the carbon atom adjacent to the double bond in the hepten-yne chain are susceptible to exchange, although this can sometimes be challenging and require specific catalytic systems. marquette.eduresearchgate.netacs.org

Aromatic positions: While generally less reactive, certain conditions can promote H-D exchange on the naphthalene ring itself, typically at ortho positions to activating groups.

The general mechanism involves the temporary activation of a C-H bond by the metal catalyst, allowing for the exchange with deuterium from the surrounding medium.

De novo synthesis, or the construction of the target molecule from simpler, pre-labeled building blocks, offers the most precise control over the location and number of incorporated deuterium atoms. wikipedia.org This strategy avoids issues of non-specific labeling and is often the preferred method for preparing complex, specifically labeled compounds. nih.gov

The standard synthesis of terbinafine typically involves the coupling of two key intermediates: N-methyl-1-naphthalenemethylamine and a C10 side-chain, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne. google.comjchr.org To prepare Terbinafine-d5 HCl, one or both of these precursors can be synthesized in their deuterated forms.

Possible De Novo Approaches:

Synthesis using a deuterated naphthalene core: Starting with a commercially available deuterated naphthalene (e.g., naphthalene-d8), one could perform formylation and reductive amination steps to produce deuterated N-methyl-1-naphthalenemethylamine. Coupling this with the non-deuterated side-chain would place the deuterium labels specifically on the naphthylmethyl moiety.

Synthesis using a deuterated side-chain: The tert-butyl group is a common site for metabolic oxidation. A deuterated side-chain could be prepared starting from deuterated precursors like acetone-d6 or deuterated tert-butyl alcohol. For example, using deuterated methylating agents (e.g., CD₃MgI) in the construction of the tert-butyl group would lead to a specifically labeled side-chain precursor.

This bottom-up approach ensures that the isotopic label is incorporated with high fidelity at the desired positions. nih.gov

Catalytic deuteration often refers to the addition of deuterium across unsaturated bonds, such as alkenes or alkynes, using D₂ gas and a heterogeneous catalyst (e.g., Pd/C, PtO₂). While terbinafine itself contains double and triple bonds, reducing them would alter the core structure. However, this technique is highly relevant for the synthesis of deuterated precursors.

For instance, a synthetic intermediate containing an additional site of unsaturation could be subjected to catalytic deuteration to introduce two deuterium atoms stereospecifically. Furthermore, specialized catalytic systems have been developed for the deuteration of allylic C-H bonds without affecting the double bond. researchgate.net Bifunctional catalysts, for example, can facilitate H/D exchange specifically at allylic positions using D₂O as the deuterium source, which could be applied to the terbinafine backbone or a suitable precursor. researchgate.net

StrategyDescriptionApplicability to this compoundAdvantagesDisadvantages
H-D Exchange Direct replacement of H with D on the final molecule or a late-stage intermediate using catalysts and a deuterium source like D₂O.Labeling at benzylic, allylic, or aromatic positions.Operationally simple; uses inexpensive D₂O.Can lead to a mixture of isotopologues; may lack regiospecificity.
De Novo Synthesis Building the molecule from smaller, pre-deuterated precursors.Precise labeling of the naphthylmethyl group or the tert-butyl side-chain.High regiospecificity and isotopic enrichment; unambiguous label position.Requires synthesis of deuterated starting materials, which can be multi-step and costly.
Catalytic Deuteration Addition of D₂ across unsaturated bonds or specific C-H activation at allylic positions.Primarily for the synthesis of deuterated precursors.High deuterium incorporation; can be stereospecific.May not be applicable to the final terbinafine structure without altering it.

Optimization of Reaction Parameters for Maximized Deuterium Enrichment

Achieving high levels of deuterium incorporation is crucial for the utility of the final labeled compound. The optimization of reaction parameters is a critical step in any deuteration synthesis to maximize enrichment and yield while minimizing side reactions.

Key parameters for optimization include:

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd, Pt, Ru, Ir) and its support can dramatically influence the efficiency and selectivity of deuteration. researchgate.netacs.org Catalyst loading must be optimized to ensure a reasonable reaction rate without causing unwanted side reactions.

Deuterium Source: The choice between D₂ gas and deuterated solvents like D₂O depends on the reaction type. nih.gov For H-D exchange, D₂O is often preferred for its low cost and ease of handling. researchgate.net The isotopic purity of the source directly impacts the maximum achievable enrichment in the product.

Temperature and Pressure: These parameters control the reaction kinetics. Higher temperatures can increase the rate of deuteration but may also lead to reduced selectivity or decomposition of the substrate. For reactions involving D₂ gas, pressure is a key factor in driving the reaction to completion.

Reaction Time: Sufficient time is needed to achieve maximum deuterium incorporation. However, prolonged reaction times can sometimes lead to H/D scrambling, where deuterium is lost or migrates to undesired positions.

Solvent and pH: The choice of solvent can affect substrate solubility and catalyst activity. For acid- or base-catalyzed exchange reactions, controlling the pH is essential for promoting the desired exchange while preventing degradation.

ParameterEffect on Deuterium EnrichmentConsiderations
Catalyst Type Different metals have varying activities and selectivities for C-H activation.Iridium catalysts are often effective for ortho-deuteration; Palladium is common for general exchange. acs.org
Temperature Higher temperature generally increases reaction rate and exchange level.Must be balanced against potential for substrate degradation or H/D scrambling.
D₂O Concentration Higher molar excess of D₂O drives the equilibrium towards the deuterated product.Using D₂O as a co-solvent or in large excess is common practice.
Reaction Time Longer times allow for more H-D exchange events to occur.Monitor by NMR or MS to determine when maximum incorporation is reached.

Purification and Isolation Protocols for Highly Enriched Deuterated Compounds

The purification of the final deuterated compound is essential to remove any unlabeled or partially labeled material, as well as any chemical impurities from the synthesis. moravek.com Given the similarity in physical properties between a deuterated compound and its non-deuterated counterpart, separation can be challenging.

Standard purification techniques include:

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is one of the most effective methods for purifying isotopically labeled compounds to a high degree of chemical and isotopic purity. moravek.com Flash column chromatography is also widely used for initial purification.

Crystallization: If the final product, such as this compound, is a stable crystalline solid, crystallization or recrystallization can be an effective method for purification, potentially enriching the desired isotopologue.

Salt Formation: The conversion of the terbinafine free base to its hydrochloride salt is itself a purification step, as it facilitates isolation and crystallization from the reaction mixture. google.com

Analytical verification is crucial post-purification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the positions where deuterium has been incorporated (indicated by the disappearance or reduction of proton signals). ²H NMR can directly observe the deuterium signals.

Mass Spectrometry (MS): MS is used to confirm the mass increase corresponding to the number of incorporated deuterium atoms and to quantify the level of isotopic enrichment. wikipedia.org

Scale-Up Considerations for Research-Grade this compound Synthesis

Transitioning a synthesis from a small laboratory scale to produce larger, research-grade quantities (milligrams to grams) presents several challenges. researchgate.net

Process Robustness and Reproducibility: Reactions must be robust and give reproducible yields and isotopic enrichment levels. Conditions that work on a milligram scale may need to be re-optimized for larger batches.

Safety and Handling: Handling D₂ gas requires specialized equipment, especially at larger scales. While D₂O is much safer, the handling of catalysts and solvents must adhere to safety protocols.

Maintaining Isotopic Purity: Ensuring high isotopic enrichment on a larger scale can be difficult. Any sources of protic contamination (e.g., atmospheric moisture) must be rigorously excluded to prevent dilution of the deuterium label. The efficiency of purification methods like HPLC may decrease with larger sample loads, requiring careful method development.

Advanced Analytical Characterization and Isotopic Purity Assessment of Terbinafine D5 Hcl

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the detailed characterization of isotopically labeled compounds like Terbinafine-d5 HCl. It provides the necessary mass accuracy and resolution to distinguish between the various isotopologues (molecules that differ only in their isotopic composition) and to quantify their relative abundances. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful methods for the quantitative analysis of this compound. caymanchem.commdpi.comresearchgate.net These techniques are routinely used to determine the deuterium (B1214612) incorporation and isotopic purity of the labeled compound. researchgate.netcaymanchem.com In a typical workflow, the sample is first subjected to chromatographic separation to isolate this compound from any impurities. Following separation, the analyte is ionized and introduced into the mass spectrometer.

For quantitative assessment, selected reaction monitoring (SRM) is often employed in tandem mass spectrometry. nih.gov This involves selecting the precursor ion of this compound and a specific fragment ion. The intensity of this transition is then measured and compared to that of the non-deuterated terbinafine (B446) standard. By constructing a calibration curve with known concentrations of both the labeled and unlabeled standards, the precise concentration and deuterium content of the this compound sample can be accurately determined. caymanchem.comacs.org

A certificate of analysis for a related compound, Terbinafine-d3 hydrochloride, indicates a deuterium incorporation of ≥99% for deuterated forms (d1-d3) and ≤1% for the d0 form, showcasing the high level of isotopic enrichment achievable and necessary for its function as an internal standard. caymanchem.com

The mass spectrum of this compound exhibits a characteristic isotopic pattern resulting from the presence of the five deuterium atoms and the natural abundance of heavy isotopes like carbon-13. Analyzing this isotopic pattern is crucial for confirming the number of deuterium atoms incorporated and their distribution. acs.org

Deconvolution algorithms are essential tools in interpreting these complex isotopic patterns. thermofisher.comresearchgate.net These computational methods can mathematically separate the overlapping isotopic clusters of the different isotopologues (d0, d1, d2, d3, d4, d5) and the contributions from natural heavy isotopes. nih.gov This deconvolution process allows for a more accurate determination of the isotopic purity by quantifying the relative abundance of each deuterated species. frontiersin.org Advanced algorithms can even account for potential impurities, such as partially deuterated species, which is critical for ensuring the reliability of the labeled standard in quantitative assays. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Purity

Deuterium (²H) NMR is a direct and powerful technique for confirming the positions of deuterium atoms in this compound. sigmaaldrich.com Since only deuterium nuclei are observed in a ²H NMR spectrum, the resulting signals directly correspond to the labeled sites. sigmaaldrich.com The chemical shifts in the ²H NMR spectrum are analogous to those in a proton (¹H) NMR spectrum, allowing for the unambiguous assignment of the deuterium labels to specific atoms in the terbinafine structure. This method is particularly useful for highly deuterated compounds where proton NMR signals would be very weak. sigmaaldrich.com

Carbon-13 (¹³C) NMR spectroscopy is another critical tool for characterizing this compound. The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of the adjacent carbon atoms, a phenomenon known as the deuterium isotope effect. researchgate.netresearchgate.net These shifts, typically upfield, can be used to confirm the location of the deuterium labels. cdnsciencepub.comnih.gov The magnitude of the isotope effect can also provide information about the number of deuterium atoms attached to a particular carbon or neighboring carbons. rsc.org For instance, the signal for a carbon directly bonded to a deuterium atom will be split into a multiplet due to ¹³C-²H coupling and will be shifted upfield compared to the corresponding carbon in non-deuterated terbinafine. cdnsciencepub.com

The following table illustrates hypothetical ¹³C NMR chemical shift data for Terbinafine and the expected isotope-induced shifts in this compound, assuming deuteration at the tert-butyl group and the terminal acetylene.

Table 1: Hypothetical ¹³C NMR Isotope Shift Data for this compound

Carbon Atom Terbinafine (ppm) This compound (ppm) Isotope Shift (Δδ ppm)
C(CH₃)₃ 31.5 30.8 -0.7
C (CH₃)₃ 34.0 33.1 -0.9
C≡C H 82.0 81.2 -0.8
C ≡CH 78.0 77.4 -0.6

Note: Data is hypothetical and for illustrative purposes.

Chromatographic Purity Profiling and Impurity Identification

Ensuring the chemical purity of this compound is as crucial as determining its isotopic purity. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to separate and quantify any chemical impurities. clearsynth.com These impurities can include starting materials, by-products from the synthesis, or degradation products. clearsynth.com

A typical purity analysis involves running the this compound sample on an HPLC system with a suitable column and mobile phase to achieve optimal separation of all components. The chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the calculation of the chemical purity. For example, a purity of 95% by HPLC indicates that 5% of the sample consists of other chemical entities.

When impurities are detected, their identification is essential. This is often achieved by coupling the HPLC system to a mass spectrometer (LC-MS). The mass spectrum of each impurity peak can provide its molecular weight and fragmentation pattern, which can be used to deduce its structure. Common impurities in terbinafine can include related compounds such as (EZ)-N-Desmethyl Terbinafine. clearsynth.com

Table 2: List of Compounds

Compound Name
This compound
Terbinafine
(EZ)-N-Desmethyl Terbinafine

Development of HPLC/UHPLC Methods for this compound and Related Substances

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation, identification, and quantification of drug substances and their related impurities. The development of robust HPLC/UHPLC methods is a critical first step in the comprehensive characterization of this compound.

Several studies have detailed HPLC and UHPLC methods for the analysis of the non-deuterated parent compound, Terbinafine HCl, which can be adapted for its deuterated analog. rjptonline.orgejbps.comasianpubs.orgnih.gov These methods typically employ reversed-phase chromatography with a C18 or similar stationary phase. rjptonline.orgejbps.comnih.govresearchgate.net

A common approach involves using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. rjptonline.orgasianpubs.orgresearchgate.net For instance, a mobile phase of methanol and acetonitrile (60:40, v/v) with 0.15% triethylamine (B128534) and 0.15% phosphoric acid has been used with UV detection at 224 nm. rjptonline.org Another method utilizes a mobile phase of acetonitrile and water (50:50, v/v) with UV detection at 222 nm. ejbps.com The selection of the mobile phase composition and pH is crucial for achieving optimal separation of Terbinafine from its potential impurities and degradation products. rjptonline.orgajrconline.org

The use of UHPLC offers advantages in terms of speed, resolution, and reduced solvent consumption. ejbps.comchromatographytoday.com A rapid UHPLC method for Terbinafine HCl has been developed using a C18 column (2.1 × 30mm, 1.7µm) with a gradient elution of acetonitrile and water, achieving a runtime of just 2.5 minutes. ejbps.com

Table 1: Exemplary HPLC/UHPLC Methods for Terbinafine Analysis

ParameterMethod 1 (HPLC) rjptonline.orgMethod 2 (UHPLC) ejbps.comMethod 3 (HPLC) asianpubs.org
Column C18Waters Acquity UPLC BEH C18 (2.1 × 30mm, 1.7µm)Reverse phase C18
Mobile Phase Methanol:Acetonitrile (60:40, v/v) with 0.15% triethylamine and 0.15% phosphoric acidAcetonitrile:Water (50:50, v/v)Buffer:Acetonitrile (65:35 v/v)
Flow Rate 0.4 ml/min0.6 ml/min1.8 mL/min
Detection UV at 224 nmUV at 222 nmUV at 220 nm
Retention Time ~8.5 minNot SpecifiedNot Specified

Detection and Quantification of Non-Deuterated Analogues and Isotopic Impurities

A critical aspect of characterizing this compound is determining its isotopic purity. This involves the detection and quantification of the non-deuterated analogue (Terbinafine HCl) and other isotopic impurities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for this purpose.

The mass difference between this compound and Terbinafine HCl allows for their differentiation and quantification. By monitoring the specific mass-to-charge ratios (m/z) of both the deuterated and non-deuterated compounds, the isotopic purity can be accurately assessed. The presence of stable isotope-labeled internal standards is crucial for compensating for matrix effects and ensuring accurate quantification. clearsynth.comresearchgate.net

The development of sensitive analytical methods is essential for detecting trace levels of non-deuterated impurities. For example, a method for determining terbinafine and its impurities reported a limit of detection (LOD) ranging from 0.023 to 0.098 µg/mL and a limit of quantification (LOQ) from 0.078 to 0.327 µg/mL. nih.gov Such low detection limits are vital for ensuring the high isotopic purity required for a reliable internal standard.

Spectroscopic Techniques for Structural Integrity Verification (beyond basic ID)

Beyond basic identification, spectroscopic techniques are employed to verify the structural integrity of this compound and confirm the position of the deuterium labels.

Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Band Shifts

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable shifts in the vibrational frequencies of the molecule. su.senih.gov This phenomenon, known as the deuterium-induced isotopic shift, provides a definitive method for confirming the incorporation of deuterium into the molecular structure.

Studies on other deuterated compounds have demonstrated the utility of this approach. For example, in the analysis of a deuterated platinum complex, deuterium-induced shifts in the IR spectrum were used to assign vibrational bands. nih.gov Similarly, FT-IR and Raman spectroscopy have been used to study the physicochemical properties of terbinafine hydrochloride. semanticscholar.orgrjptonline.orgjmpas.com

Table 2: Expected Vibrational Frequency Regions for Terbinafine and Terbinafine-d5

Functional GroupTypical Wavenumber (cm⁻¹) for -HExpected Wavenumber (cm⁻¹) for -D
Aromatic C-H Stretch 3100-3000~2250
Aliphatic C-H Stretch 3000-2850~2200-2100
C≡C Stretch 2260-2100Minor shift expected
C=C Stretch 1680-1620Minor shift expected

Note: The expected wavenumbers for the deuterated compound are approximate and are based on the theoretical mass effect.

Method Validation for Quantitative Characterization of Deuterated Standards

The validation of analytical methods used for the quantitative characterization of deuterated standards like this compound is essential to ensure the reliability and accuracy of the results. clearsynth.combuffalostate.edu Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. buffalostate.edumdpi.comphmethods.net

Accuracy: The closeness of the test results obtained by the method to the true value. buffalostate.eduphmethods.netgtfch.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). buffalostate.edugtfch.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govmdpi.commdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govmdpi.commdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netgtfch.org

For deuterated standards, the validation process must also rigorously assess the isotopic purity and the potential for isotopic exchange during sample preparation and analysis. The use of well-characterized reference materials is crucial for establishing the accuracy of the measurements.

Application of Terbinafine D5 Hcl in in Vitro and Preclinical Mechanistic Metabolic Studies

Elucidation of Metabolic Pathways and Soft Spot Identification Using Deuterium (B1214612) Tracers

Deuterium-labeled analogues of drug candidates are invaluable tools for elucidating metabolic pathways and identifying "metabolic soft spots"—positions on a molecule that are most susceptible to enzymatic modification. The use of Terbinafine-d5 HCl in such studies allows for the differentiation of the parent compound and its metabolites from endogenous molecules in complex biological matrices.

Mass spectrometry (MS) is the primary analytical technique for identifying and characterizing drug metabolites. When this compound is incubated with metabolically active systems, such as human liver microsomes, the resulting metabolites will retain the deuterium label, unless the metabolic reaction occurs at the site of deuteration. This retention of the deuterium label creates a unique mass signature that facilitates the identification of drug-related material in a complex biological sample.

The primary metabolic pathways of terbinafine (B446) include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov When this compound is used, the metabolites formed through these pathways will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained. For example, if this compound undergoes N-demethylation, the resulting N-desmethylterbinafine metabolite will also have a mass that is 5 Daltons higher than its unlabeled counterpart. This allows for the confident identification of even minor metabolites that might otherwise be obscured by background noise in the mass spectrum.

A common approach involves the parallel incubation of both unlabeled Terbinafine and this compound. By comparing the mass spectra of the two samples, "doublet" peaks corresponding to the unlabeled and deuterated metabolites can be easily identified. This "isotope pattern" filtering approach significantly enhances the confidence in metabolite identification.

Table 1: Theoretical Mass Shifts of Potential this compound Metabolites This table is illustrative and assumes the deuterium labels are not on a metabolically active site that is lost during biotransformation.

Parent Compound Metabolic Pathway Metabolite Expected Mass Shift (Da)
This compound N-demethylation N-desmethylterbinafine-d5 +5
This compound Hydroxylation Hydroxyterbinafine-d5 +5
This compound Carboxylation Carboxyterbinafine-d5 +5
This compound Deamination Deaminated terbinafine-d5 +5

Beyond simple identification, the precise mass shift observed in the metabolites of this compound can provide valuable information for structure elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. By comparing the exact mass of a deuterated metabolite with its unlabeled counterpart, the number of deuterium atoms retained in the metabolite can be confirmed.

If a metabolic transformation, such as hydroxylation, occurs at a deuterated position, a "mass defect" will be observed where the mass of the metabolite is not simply the mass of the parent drug plus the mass of the modification. For instance, if one of the deuterium atoms in this compound is replaced by a hydroxyl group, the resulting metabolite will have a mass increase of 15.002 Da (the mass of an oxygen atom minus the mass of a deuterium atom) instead of the expected 15.999 Da (for the addition of an oxygen atom to the unlabeled compound). This information is critical for pinpointing the exact site of metabolic attack on the molecule, thereby identifying the metabolic "soft spots."

Assessment of Metabolic Stability and Biotransformation Kinetics in Biological Matrices (e.g., Liver Microsomes, Hepatocytes)

Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and oral bioavailability of a drug candidate. In vitro systems such as liver microsomes and hepatocytes are commonly used to assess the metabolic stability of new chemical entities.

A key application of this compound is in comparative metabolic stability studies alongside its unlabeled form. The primary reason for this comparison is to investigate the "kinetic isotope effect" (KIE). The C-D bond is stronger than the C-H bond, and therefore, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.

By incubating equal concentrations of Terbinafine and this compound with liver microsomes or hepatocytes and monitoring the disappearance of the parent compounds over time, researchers can determine if deuteration at specific positions alters the metabolic rate. A significant decrease in the rate of metabolism of this compound compared to unlabeled Terbinafine would indicate that a C-H bond cleavage at the site of deuteration is a rate-limiting step in its metabolism. This information is highly valuable for designing drug candidates with improved metabolic stability.

The use of this compound can also enhance the accuracy of quantitative assays for determining metabolic stability and kinetic parameters. In a typical substrate depletion assay, the concentration of the parent drug is measured at various time points during incubation with a metabolically active system. Terbinafine-d7, a deuterated analog, has been successfully used as an internal standard in such quantitative studies. nih.gov Similarly, this compound can be used as an internal standard for the quantification of unlabeled Terbinafine, or vice versa. The co-eluting, but mass-distinguishable, internal standard helps to correct for variations in sample preparation and mass spectrometric response, leading to more precise and accurate kinetic data.

The kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), for the metabolism of both Terbinafine and this compound can be determined. A comparison of these parameters can provide a quantitative measure of the kinetic isotope effect.

Table 2: Representative Data from a Comparative Metabolic Stability Study of Terbinafine and this compound in Human Liver Microsomes This table presents hypothetical data to illustrate the potential findings of such a study.

Compound Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Terbinafine 25 27.7
This compound 45 15.4

Investigation of Drug-Metabolizing Enzyme (DME) Interactions and Isozyme Specificity

Understanding which drug-metabolizing enzymes are responsible for the biotransformation of a drug is crucial for predicting potential drug-drug interactions. Terbinafine is known to be metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4 being the most important for its total metabolism. nih.gov Terbinafine is also a competitive inhibitor of CYP2D6. nih.gov

Table 3: Isozyme Contribution to the Metabolism of Terbinafine This table is based on published data for unlabeled Terbinafine and serves as a reference for potential comparative studies with this compound.

CYP Isozyme Major Metabolic Pathway(s) Catalyzed
CYP1A2 N-demethylation, Alkyl side chain oxidation, Dihydrodiol formation
CYP2C8 N-demethylation, Alkyl side chain oxidation
CYP2C9 N-demethylation, Alkyl side chain oxidation, Dihydrodiol formation
CYP2C19 Alkyl side chain oxidation
CYP3A4 Deamination, N-demethylation

In Vitro Inhibition/Induction Studies with this compound

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are fundamental for predicting a drug's potential for drug-drug interactions (DDIs). While specific studies utilizing this compound are not detailed in the public domain, the extensive research on the parent compound, terbinafine, provides a clear framework for how its deuterated analog would be employed.

Terbinafine is known to be a potent competitive inhibitor of CYP2D6, with a reported Ki value of 0.03 microM. nih.govresearchgate.net In vitro studies have demonstrated that terbinafine can convert individuals who are extensive metabolizers via CYP2D6 into poor metabolizers. clinpgx.orgmedcentral.com this compound would be used in comparative in vitro inhibition assays to determine if the deuteration alters the inhibitory potential of the molecule against CYP2D6 or other CYP isoforms. Such studies are crucial to ensure that the isotopic labeling does not inadvertently change the pharmacological properties of the drug.

Conversely, terbinafine has shown little to no significant induction of major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4. drugsporphyria.net A clinical study involving co-administration with the CYP3A4 substrate midazolam did not show a significant decrease in its area under the curve (AUC), indicating a lack of CYP3A4 induction by terbinafine. drugsporphyria.net this compound would be utilized in in vitro induction assays, for example, using primary human hepatocytes, to confirm that the deuterated form similarly lacks the potential to induce key drug-metabolizing enzymes.

The following table summarizes the known in vitro effects of terbinafine on major CYP enzymes, providing a basis for the expected outcomes of studies with this compound.

CYP EnzymeTerbinafine InteractionFinding
CYP2D6 Competitive InhibitorPotent inhibition with a Ki of 0.03 microM. nih.govresearchgate.net
CYP1A2 No significant effectLittle to no inhibition or induction observed. drugsporphyria.net
CYP2C9 No significant effectLittle to no inhibition or induction observed. drugsporphyria.net
CYP2C19 No significant effectLittle to no inhibition or induction observed. drugsporphyria.net
CYP3A4 No significant effectNot a significant inhibitor or inducer in vivo. drugsporphyria.net

Role of Deuteration in Modulating DME Activity Towards Terbinafine

The primary purpose of synthesizing a deuterated analog like this compound is to probe the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with its heavier isotope. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, more energy is required to break it. If the breaking of a C-H bond is the rate-determining step in a metabolic pathway, its replacement with a C-D bond will slow down the reaction rate.

Terbinafine is extensively metabolized by at least seven CYP enzymes, with major contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.govpdr.net The main metabolic pathways include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov The "d5" designation in this compound suggests that five deuterium atoms have been incorporated into the molecule. Based on the known metabolic sites of terbinafine, these deuterium atoms are likely placed on the N-methyl group (d3) and the tert-butyl group (d2), which are known sites of metabolic attack.

By using this compound in in vitro metabolic studies with human liver microsomes or specific recombinant CYP enzymes, researchers can quantify the formation rates of various metabolites compared to the non-deuterated parent drug. A significant decrease in the formation rate of a particular metabolite from this compound would indicate that the deuterated site is involved in the rate-limiting step of that metabolic pathway.

For instance, N-demethylation of terbinafine is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov If the N-methyl group is deuterated (N-CD3), a significant KIE would be expected for the formation of the N-desmethyl metabolite. This would confirm that the cleavage of a C-H bond on the methyl group is a critical step in the N-demethylation pathway.

The following table outlines the major metabolic pathways of terbinafine and the CYP enzymes involved, which would be the focus of studies using this compound.

Metabolic PathwayMajor Contributing CYP Enzymes
N-demethylationCYP2C9, CYP2C8, CYP1A2 nih.gov
DeaminationCYP3A4 nih.gov
Dihydrodiol FormationCYP2C9, CYP1A2 nih.gov
Alkyl Side Chain OxidationCYP1A2, CYP2C8, CYP2C9, CYP2C19 nih.gov

Mechanistic Studies of Bioactivation Pathways Involving Deuterium Labeled Terbinafine

A significant area of research in drug metabolism is the investigation of bioactivation pathways that lead to the formation of reactive metabolites, which can be responsible for idiosyncratic drug-induced toxicity. Terbinafine has been associated with rare cases of hepatotoxicity, and research has focused on identifying the responsible reactive metabolite. figshare.comnih.gov

Studies have identified a reactive allylic aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which is formed through the N-dealkylation of terbinafine. nih.govresearchgate.net This reactive metabolite can be trapped with glutathione (B108866) (GSH) in microsomal incubations. nih.gov The formation of TBF-A is a critical step in the proposed mechanism of terbinafine-induced hepatotoxicity. nih.gov

There are three proposed pathways for the formation of TBF-A from terbinafine:

Pathway 1: Direct formation from terbinafine.

Pathway 2: N-demethylation to desmethyl-terbinafine, followed by metabolism to TBF-A. nih.gov

Pathway 3: N-denaphthylation. nih.gov

For example, if deuteration of the N-methyl group significantly reduces the formation of desmethyl-terbinafine and subsequently TBF-A (via Pathway 2), it would confirm the importance of this pathway. If, however, the formation of TBF-A is not significantly affected by N-methyl deuteration, it would suggest that the direct pathway (Pathway 1) is the predominant route.

The use of deuterated analogs like this compound, in combination with in vitro systems and advanced analytical techniques such as mass spectrometry, allows for a detailed mechanistic understanding of how terbinafine is bioactivated. This knowledge is crucial for assessing the risk of toxicity and for the potential design of safer drug candidates.

Investigation of Kinetic and Primary Isotope Effects Pertaining to Terbinafine D5 Hcl

Theoretical Framework and Principles of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect is defined as the change in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. This phenomenon arises primarily from the differences in the vibrational energies of isotopically substituted molecules. According to the Born-Oppenheimer approximation, the potential energy surfaces for isotopically substituted molecules are identical. However, the difference in mass between isotopes leads to variations in their vibrational frequencies and, consequently, their zero-point energies (ZPEs) numberanalytics.comontosight.aiaip.org. The ZPE is the minimum vibrational energy a molecule possesses even at absolute zero temperature google.com.

For a bond involving a lighter isotope (e.g., C-H), the vibrational frequency is higher, resulting in a higher ZPE compared to a bond involving a heavier isotope (e.g., C-D) ontosight.aigoogle.comias.ac.in. This difference in ZPE affects the activation energy of a reaction. If a bond to an isotopically substituted atom is broken in the transition state, the difference in ZPE between the reactant and the transition state will be different for the light and heavy isotopes google.comutdallas.edu. This leads to a difference in the activation energy and, subsequently, a change in the reaction rate numberanalytics.comontosight.ai. The KIE is typically expressed as the ratio of the rate constant for the lighter isotope to that for the heavier isotope (kL/kH) numberanalytics.comgoogle.com.

Primary kinetic isotope effects occur when the bond to the isotopically substituted atom is directly broken or formed during the rate-determining step of the reaction ontosight.aiepfl.chnumberanalytics.comopenochem.org. For C-H versus C-D bond cleavage, a normal primary KIE (kH/kD > 1) is expected because the lower ZPE of the C-D bond makes it stronger and requires more energy to break compared to the C-H bond ontosight.aiias.ac.inopenochem.org. The magnitude of a primary deuterium (B1214612) KIE (kH/kD) can range significantly, with typical values for C-H vs. C-D cleavage around 6-8 at room temperature, although much larger values (>10) can indicate contributions from quantum mechanical tunneling aip.orgias.ac.innumberanalytics.comopenochem.orgwikipedia.orgnih.gov.

Secondary kinetic isotope effects are observed when the isotopic substitution is not at a bond being broken or formed in the rate-determining step, but is still close enough to influence the reaction rate through changes in vibrational modes or steric effects in the transition state ontosight.aiepfl.chnumberanalytics.comopenochem.org. These effects are generally smaller than primary KIEs, with typical deuterium secondary KIEs (kH/kD) ranging from 1.1 to 1.5 numberanalytics.comopenochem.org.

Experimental Measurement of Primary and Secondary KIEs in Enzymatic Reactions

Measuring KIEs in enzymatic reactions provides crucial information about the catalytic mechanism, including the identification of the rate-limiting step and characteristics of the transition state numberanalytics.comnumberanalytics.comnih.govresearchgate.netelsevier.com. Several experimental techniques are employed for KIE measurements in enzymatic systems.

Common methods include steady-state kinetics, pre-steady-state kinetics, and techniques that measure isotope ratios in reactants or products numberanalytics.comnih.gov. Steady-state kinetics involves measuring reaction rates at different substrate concentrations, while pre-steady-state kinetics examines the initial rapid phases of the reaction numberanalytics.com.

Techniques for determining isotope ratios include liquid scintillation counting for radioactive isotopes like tritium, and mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for stable isotopes like deuterium and carbon-13 nih.govresearchgate.netlibretexts.org. Mass spectrometry, particularly isotope ratio mass spectrometry and time-resolved electrospray ionization mass spectrometry (TRESI-MS), allows for precise measurement of the ratio of isotopologues nih.govresearchgate.net. NMR spectroscopy can also be used to evaluate individual isotopic positions within a molecule researchgate.netprinceton.edu.

For enzymatic reactions, the internal competition method is frequently used, especially for measuring small KIEs on parameters like V/K (a measure of enzyme efficiency at low substrate concentrations) nih.govresearchgate.net. This method involves reacting a mixture of the isotopically labeled and unlabeled substrates and measuring the change in the isotopic ratio of the remaining substrate or formed product over time nih.govchemrxiv.org. Direct comparison of reaction rates for separate reactions with the labeled and unlabeled substrates is also used, particularly for determining KIEs on V (maximal reaction velocity) nih.gov.

Determining Reaction Rate Differences for C-H vs. C-D Bond Cleavage

The fundamental principle behind determining reaction rate differences for C-H versus C-D bond cleavage lies in the difference in their ZPEs. The ZPE of a C-H bond is higher than that of a C-D bond due to the lighter mass of hydrogen leading to a higher vibrational frequency ontosight.aigoogle.comias.ac.in. When a C-H or C-D bond is broken in the transition state, the energy required to reach this state is influenced by the initial ZPE of the bond. Breaking the stronger C-D bond generally requires a higher activation energy than breaking the C-H bond ontosight.aiopenochem.org.

Experimentally, this difference is quantified by comparing the rate constants (k) for the reaction involving the C-H bond (kH) and the reaction involving the C-D bond (kD). The ratio kH/kD represents the primary deuterium KIE. A value greater than 1 indicates that the C-H bond is cleaved faster than the C-D bond, suggesting that the C-H/C-D bond breaking step is involved in or precedes the rate-determining step ias.ac.inepfl.ch. The magnitude of this ratio provides information about the extent of bond cleavage in the transition state ias.ac.in. For instance, a large KIE (e.g., kH/kD > 6) often implies significant C-H bond cleavage in a symmetrical or late transition state, and can also be indicative of quantum tunneling aip.orgias.ac.inutdallas.eduwikipedia.org.

Measuring this rate difference typically involves synthesizing the substrate with deuterium specifically incorporated at the position of interest (e.g., Terbinafine-d5, where deuterium atoms replace hydrogen atoms at specific locations) and comparing its reaction rate in an enzymatic assay to that of the non-deuterated substrate openochem.orgmedchemexpress.commedchemexpress.com. Techniques like mass spectrometry are crucial for monitoring the depletion of the deuterated and non-deuterated substrates or the formation of corresponding products over time nih.govresearchgate.netchemrxiv.org.

Quantifying the Degree of Isotope Effect on Terbinafine (B446) Metabolism

Terbinafine is an antifungal medication that is extensively metabolized, primarily in the liver, by various cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, CYP2C8, CYP2C9, and CYP2C19 mims.comgenome.jp. Metabolism typically involves oxidative pathways, which often involve the cleavage of C-H bonds juniperpublishers.com. Deuteration of terbinafine at specific positions susceptible to oxidative metabolism can lead to a deuterium kinetic isotope effect, slowing down the cleavage of the deuterated C-D bond compared to the non-deuterated C-H bond juniperpublishers.comgoogle.com.

Terbinafine-d5 HCl is a form of terbinafine where five hydrogen atoms have been replaced by deuterium atoms. The specific positions of deuteration in Terbinafine-d5 would determine which metabolic pathways are potentially affected by a primary KIE. If the deuteration occurs at a site that undergoes C-H bond cleavage during a rate-limiting step of terbinafine metabolism by a CYP enzyme, a significant primary deuterium KIE (kH/kD > 1) would be expected for that specific metabolic step. This would result in a slower rate of metabolism at the deuterated position for Terbinafine-d5 compared to non-deuterated terbinafine.

Quantifying the degree of the isotope effect on terbinafine metabolism would involve in vitro studies using human liver microsomes or recombinant CYP enzymes, or in vivo pharmacokinetic studies comparing Terbinafine-d5 and non-deuterated terbinafine. By measuring the rates of formation of specific metabolites or the clearance of the parent compound for both isotopologues, the magnitude of the KIE for different metabolic pathways can be determined plos.org. For instance, if a metabolic pathway involves cleavage of a C-H bond deuterated in Terbinafine-d5, a reduced rate of formation of the corresponding metabolite would be observed for Terbinafine-d5 compared to terbinafine. The ratio of the metabolic rates (or intrinsic clearances) would provide the KIE value for that specific pathway plos.org.

While specific published data detailing the KIEs for this compound metabolism were not extensively found in the search results, the principles of KIEs applied to other deuterated drugs metabolized by CYPs demonstrate that significant KIEs can be observed and quantified plos.orgportico.org. For example, studies on deuterated caffeine (B1668208) and other drug candidates have shown measurable deuterium isotope effects on their metabolism by CYP enzymes, leading to altered metabolic profiles plos.orgresearchgate.net.

Hypothetical Data Table Illustrating KIE on Terbinafine Metabolism:

Metabolic Pathway (Hypothetical)Enzyme Involved (Hypothetical)Rate (Terbinafine)Rate (Terbinafine-d5)kH/kD (KIE)
Pathway A (Deuterated site)CYP2C9100 units/min20 units/min5.0
Pathway B (Non-deuterated site)CYP3A450 units/min48 units/min1.04
Pathway C (Other site)CYP1A230 units/min29 units/min1.03

Note: This table presents hypothetical data to illustrate how KIEs on different metabolic pathways could be quantified. Actual values would depend on the specific positions of deuteration in Terbinafine-d5 and experimental conditions.

Implications of Isotope Effects on Metabolic Switching and Shunting

Deuterium isotope effects, particularly significant primary KIEs, can have profound implications for the metabolic fate of a compound, potentially leading to "metabolic switching" or "metabolic shunting" juniperpublishers.comgoogle.comportico.orgresearchgate.netnih.gov. Metabolic switching occurs when the rate of metabolism through a primary pathway is significantly slowed down due to deuteration at a metabolically labile site, causing a greater proportion of the compound to be metabolized through alternative, previously less significant, pathways plos.orgportico.orgresearchgate.netnih.gov.

The implications of metabolic switching for Terbinafine-d5 would depend on the specific pathways affected. For example, if deuteration slows down the formation of a less desirable metabolite, this could be beneficial. Conversely, if it diverts metabolism towards a pathway producing a more reactive or less active metabolite, the outcome might be different juniperpublishers.com. Predicting the exact nature and extent of metabolic switching solely based on the positions of deuteration can be challenging, as it depends on the complex interplay of various metabolic enzymes and their affinities for the deuterated substrate plos.orgportico.org. Experimental studies are necessary to fully characterize the metabolic profile of Terbinafine-d5 and compare it to that of terbinafine plos.orgnih.gov.

Deuterium-Induced Perturbations on Enzyme-Substrate Binding and Conformational Dynamics

Furthermore, the binding of a substrate can induce conformational changes in an enzyme, which are often crucial for catalysis and product release jove.comnih.govresearcher.life. Deuterium substitution might subtly perturb these conformational dynamics. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can be used to probe protein conformational changes and enzyme-substrate interactions by monitoring the exchange of amide protons in the protein backbone with deuterium from the solvent jove.comnih.govresearchgate.netbiorxiv.org. Changes in the rate or extent of deuterium uptake in specific regions of the enzyme upon binding of Terbinafine-d5 compared to terbinafine could indicate deuterium-induced alterations in enzyme conformation or dynamics jove.comresearchgate.netbiorxiv.org.

Utilization of Terbinafine D5 Hcl As an Internal Standard in Bioanalytical Assay Development

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative analytical technique that relies on the addition of a known amount of an isotopically enriched form of the analyte (the internal standard) to a sample. benthamdirect.comepa.govosti.govwikipedia.org The basic principle involves allowing the added isotopic spike to equilibrate with the naturally occurring analyte in the sample. epa.govosti.gov After equilibration, the isotope ratio of the spiked sample is measured using a mass spectrometer. epa.govosti.gov By knowing the isotopic abundance of both the spike and the analyte in the sample, the amount of the spike added, and the measured altered isotope ratio, the concentration of the analyte in the original sample can be calculated. epa.gov

IDMS is considered a method of internal standardization because the standard (isotopically enriched analyte) is added directly to the sample matrix. wikipedia.org Unlike traditional methods that depend on signal intensity, IDMS utilizes signal ratios, which provides enhanced accuracy and precision. wikipedia.org This approach is highly regarded in metrology due to its robustness and ability to compensate for potential losses of the analyte during sample preparation and analysis, as well as mitigating matrix effects. epa.govwikipedia.orgresearchgate.net

Development and Validation of LC-MS/MS Methods for Terbinafine (B446) Quantification in Preclinical Samples

The development and validation of LC-MS/MS methods for quantifying terbinafine in biological matrices, such as plasma from preclinical species, are critical steps in pharmaceutical research. patsnap.comresearchgate.net These methods typically involve sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and detection by tandem mass spectrometry. researchgate.netnih.govresearchgate.net The inclusion of a stable isotope-labeled internal standard, such as terbinafine-d7, is a common practice in these methods to improve the reliability of the quantitative results. researchgate.netnih.govresearchgate.net Method validation is performed according to regulatory guidelines and assesses various parameters to ensure the method is reliable and accurate for its intended purpose. resolian.comresearchgate.netpatsnap.comfrontiersin.org

Advantages of Deuterated Internal Standards in Mitigating Matrix Effects and Enhancing Precision

Deuterated internal standards, like Terbinafine-d5 HCl or Terbinafine-d7, offer significant advantages in LC-MS/MS bioanalysis, particularly in dealing with complex biological matrices. One key advantage is their ability to compensate for matrix effects. patsnap.comclearsynth.comresearchgate.netfoodriskmanagement.comannlabmed.org Matrix effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the analyte and the internal standard, leading to inaccurate quantification if not accounted for. resolian.comannlabmed.org Since stable isotope-labeled internal standards are chemically very similar to the analyte, they behave similarly during sample preparation and chromatographic separation and experience comparable matrix effects in the ion source. clearsynth.comresearchgate.net By using the ratio of the analyte signal to the internal standard signal for quantification, these variations in ionization efficiency are largely compensated for. clearsynth.comannlabmed.orgscioninstruments.com

Furthermore, deuterated internal standards enhance precision by correcting for variations introduced during sample preparation and analysis, such as incomplete extraction or injection volume variability. researchgate.netscioninstruments.com Because the internal standard is added to the sample at an early stage, it undergoes the same preparation steps as the analyte, allowing the ratio to account for any inconsistencies in these processes. scioninstruments.com This leads to more reproducible and accurate results. researchgate.netclearsynth.comresearchgate.netscioninstruments.com

Assessment of Method Accuracy, Reproducibility, and Sensitivity

Validation of an LC-MS/MS method for terbinafine quantification involves a thorough assessment of its performance characteristics, including accuracy, precision (reproducibility), and sensitivity. resolian.comresearchgate.netpatsnap.comfrontiersin.orgturkjps.org

Accuracy refers to the closeness of the measured value to the true value of the analyte concentration. resolian.compatsnap.com It is typically assessed by analyzing quality control (QC) samples prepared at known concentrations in the relevant biological matrix. resolian.com

Precision refers to the degree of agreement between individual measurements when the method is applied repeatedly to a homogeneous sample under defined conditions. resolian.compatsnap.comut.ee Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision or within-laboratory reproducibility), to assess the variability of the method over short and longer periods, respectively. ut.ee For example, in a validated LC-MS/MS method for terbinafine using terbinafine-d7 as IS, intra-batch precision (% CV) was reported to vary from 1.8% to 3.2%, and inter-batch precision (% CV) from 2.1% to 4.5%. researchgate.net Another method showed intra-day precision (RSD) < 1.0% and inter-day precision (RSD) < 0.51% for fluconazole (B54011) quantification using ketoconazole (B1673606) as IS, illustrating the typical performance achieved with internal standards. frontiersin.org

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). resolian.compatsnap.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. frontiersin.org Validated methods for terbinafine quantification have reported LOQ values in the low ng/mL range, demonstrating sufficient sensitivity for pharmacokinetic studies. researchgate.netnih.govresearchgate.net For instance, an LOQ of 1.00 ng/mL was achieved in one method using terbinafine-d7 as IS. researchgate.net

Table 1: Representative Method Validation Data for Terbinafine Quantification

ParameterRange/ValueInternal Standard UsedSource
Linearity (r²)≥ 0.9984Terbinafine-d7 researchgate.net
Intra-batch Precision (% CV)1.8 - 3.2 %Terbinafine-d7 researchgate.net
Inter-batch Precision (% CV)2.1 - 4.5 %Terbinafine-d7 researchgate.net
LOQ1.00 ng/mLTerbinafine-d7 researchgate.net
LOQ0.0679 ng/mL (human/minipig)Stable isotope labeled researchgate.net
LOQ5.11 ng/mLNaftifine researchgate.net

Application in Pharmacokinetic and Disposition Studies in Animal Models (analytical aspect)

Validated LC-MS/MS methods employing deuterated terbinafine internal standards are routinely applied in preclinical pharmacokinetic and disposition studies in animal models. These studies aim to understand how the drug is absorbed, distributed, metabolized, and excreted in animals, providing crucial data for drug development. patsnap.comslideshare.net The analytical methods are used to accurately quantify terbinafine concentrations in various biological matrices, such as plasma, tissues, and excreta, collected at different time points after administration. researchgate.netresearchgate.netshu.ac.uk

For example, LC-MS/MS methods using stable isotope-labeled terbinafine have been applied to quantify terbinafine in minipig plasma for pharmacokinetic evaluation. researchgate.net Similarly, these methods are used to determine drug levels in tissue samples, such as skin, in disposition studies. shu.ac.uk The reliable quantification provided by using a deuterated internal standard is essential for accurate determination of pharmacokinetic parameters like half-life, clearance, and volume of distribution, which are critical for extrapolating data to humans and informing clinical study design. patsnap.comslideshare.net

Quality Control and Reference Standard Applications in Pharmaceutical Research

Beyond its primary role as an internal standard in quantitative bioanalysis, this compound and other deuterated terbinafine analogs are valuable in various quality control (QC) and reference standard applications within pharmaceutical research. Stable isotope-labeled compounds, including deuterated versions of active pharmaceutical ingredients (APIs) and their impurities, serve as essential reference standards. axios-research.comsynzeal.comsigmaaldrich.comsigmaaldrich.comlgcstandards.com

These reference standards are crucial for method validation, ensuring the accuracy and reliability of analytical procedures used to test drug substances and products. axios-research.comsynzeal.comsigmaaldrich.com They are also used in routine quality control testing to verify the identity, purity, and strength of terbinafine raw materials and finished dosage forms. axios-research.comsynzeal.com Furthermore, stable isotope-labeled standards are employed in stability studies to monitor the degradation of the drug substance over time and in the identification and quantification of impurities. axios-research.comsynzeal.com Certified Reference Materials (CRMs) of terbinafine hydrochloride, including potentially labeled versions, are available and produced under stringent quality standards like ISO 17034 and ISO/IEC 17025, ensuring their suitability for these critical applications. sigmaaldrich.comlgcstandards.com

Advanced Research Applications and Methodological Advancements with Terbinafine D5 Hcl

Tracing Terbinafine-d5 HCl Distribution in In Vitro Systems and Preclinical Models via Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful label-free technique capable of simultaneously mapping the spatial distribution of multiple molecules within a tissue or biological sample. nih.govresearchgate.net This technique is particularly valuable in drug discovery and preclinical development for understanding drug distribution in complex biological matrices. nih.govresearchgate.net this compound, with its distinct mass from the non-deuterated form, serves as an ideal tracer for MSI studies.

MSI, including techniques like Matrix-Assisted Laser Desorption Ionization (MALDI-MSI), has been applied to study drug distribution in various models, including 3D tissue models and artificial skin models. nih.govresearchgate.net For instance, MALDI-MSI has been used to visualize the distribution of deuterated terbinafine (B446) (specifically mentioned as Terbinafine-d7 in one study, highlighting the use of deuterated analogs) in tissue sections. nih.govresearchgate.net This allows researchers to determine the penetration depth and spatial localization of the compound within intricate biological structures. nih.gov

Quantitative MSI (QMSI) approaches have also been developed to determine the absolute amount of drugs like terbinafine hydrochloride within specific tissue layers, such as the epidermis of artificial skin models. nih.gov These quantitative methods often utilize internal standards, and deuterated analogs like this compound can function effectively as such standards to improve the accuracy and quantitative capabilities of MSI. shu.ac.uk While one study noted experiencing problems related to the degradation of a deuterated internal standard (Terbinafine-d7), highlighting a potential consideration, the principle of using deuterated compounds as internal standards in QMSI for validation against methods like LC-MS/MS has been demonstrated. nih.govshu.ac.uk The ability to validate QMSI results with established quantitative techniques like LC-MS/MS underscores the reliability of MSI for studying drug distribution. nih.gov

MSI's versatility allows for the analysis of a wide range of molecules, including lipids, which can help identify different tissue regions within complex models, further aiding in the interpretation of drug distribution data. nih.gov The application of MSI with tissue-engineered models holds significant potential for impacting drug development by providing spatially resolved quantitative information. nih.gov

Integration of Deuterated Tracers with Proteomics and Metabolomics for Systems-Level Understanding

The integration of deuterated tracers like this compound with 'omics' technologies such as proteomics and metabolomics offers a powerful approach for gaining systems-level understanding of drug action and disposition. While direct studies specifically detailing the integration of this compound with proteomics and metabolomics were not extensively found, the general principles of using stable isotopes in 'omics' research are well-established.

Deuterated compounds can be used in metabolic studies to trace the pathways of drug metabolism and identify metabolites. By analyzing the incorporation of deuterium (B1214612) into metabolites using mass spectrometry-based metabolomics, researchers can elucidate the enzymatic transformations the drug undergoes. Similarly, while less direct for a small molecule like terbinafine, deuterated compounds can theoretically be used in conjunction with proteomics to study how the drug or its metabolites might affect protein expression or function, particularly if the drug interacts covalently or significantly alters cellular processes detectable through proteomic analysis.

Stable isotopes have been used in nutrition research methodologies in conjunction with 'omics' technologies to study metabolic processes and the dynamics within biological systems. vdoc.pub This highlights the broader application of isotopic tracing in systems biology approaches. The ability to make valid measurements of critical factors and their interactions is central to quantifying dynamics within and across different levels of biological organization, a task facilitated by integrated 'omics' approaches utilizing tracers. vdoc.pub

The application of IC-MS (Ion Chromatography-Mass Spectrometry) in metabolomics for separating and analyzing polar metabolites in biological matrices further illustrates the role of mass spectrometry-based techniques in systems-level studies, which could potentially be adapted for use with polar deuterated drug metabolites. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Terbinafine

Computational methods, such as Density Functional Theory (DFT), are used to study the electronic structure, properties, and reactivity of molecules. researchgate.net MD simulations are employed to observe the dynamic behavior of molecules, including their interactions with solvents, membranes, and target proteins, over time. These simulations can provide insights into conformational changes, binding kinetics, and diffusion processes.

For deuterated terbinafine, computational chemistry could be used to predict how the deuterium atoms affect the molecule's electronic distribution, polarity, and potential for interactions compared to the non-deuterated form. MD simulations could model the behavior of Terbinafine-d5 in biological environments, such as its partitioning into lipid bilayers or its binding to fungal enzymes like squalene (B77637) epoxidase, the primary target of terbinafine. Comparing the simulation results of deuterated and non-deuterated terbinafine could help understand subtle differences in their physical-chemical properties and potentially their biological activity or metabolic fate. Although direct examples for Terbinafine-d5 were not found, the application of MD calculations for studying molecular behavior is a standard technique in pharmaceutical sciences. researchgate.net

Exploration of Deuterated Analogues as Pharmacological Probes for Target Engagement Studies

Deuterated analogues can serve as valuable pharmacological probes in target engagement studies. Target engagement refers to the binding of a drug molecule to its intended biological target, which is a critical aspect of understanding drug mechanism of action and efficacy. Deuteration can influence the metabolic stability and pharmacokinetic properties of a compound, potentially making the deuterated analog a more suitable probe for certain studies.

While specific studies on this compound as a pharmacological probe for target engagement were not prominently found, the use of deuterated compounds as probes for assessing target occupancy is a recognized application, particularly in the context of PET imaging. For example, deuterated radioligands like [11C]-L-deprenyl-D2 have been used in PET studies to assess the occupancy of Monoamine Oxidase-B (MAO-B), a therapeutic target in neurological disorders. researchgate.net These studies demonstrate the utility of deuterated tracers in quantifying drug-target interactions in vivo. researchgate.net

The principle behind using deuterated analogs as pharmacological probes is that the deuterium label allows researchers to distinguish the administered compound from endogenous substances or metabolites using mass spectrometry or other detection methods. This is particularly useful in complex biological systems where the target may interact with multiple molecules. By using a deuterated analog, researchers can specifically track the binding and distribution of the administered probe molecule to its target.

Target engagement studies using various methods, including functional neuroimaging and electrophysiology, are crucial for understanding how drugs interact with their targets and modulate biological pathways. nih.gov Deuterated analogs, when coupled with appropriate detection techniques, can enhance the specificity and sensitivity of these studies, providing clearer insights into drug-target interactions.

Role of Deuterated Compounds in Mitigating Impurity Formation Pathways

Deuteration can play a role in mitigating the formation of certain impurities during the synthesis or storage of pharmaceutical compounds. This is primarily related to the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down reactions involving the breaking of C-H (or other X-H) bonds. If a key step in an impurity formation pathway involves the cleavage of a bond to a hydrogen atom that has been replaced by deuterium, the rate of this impurity formation can be reduced.

While detailed information specifically on how deuteration in this compound impacts its impurity profile was not extensively found, the general principle of using deuteration for impurity control in the development of deuterated drugs is documented. For instance, in the development of deucravacitinib, a deuterated API, impurity control was a significant consideration necessitating the design of a new synthetic route. acs.org Research into the isotope distribution and impurity profiles of deuterated drugs is an active area of study. acs.org

Deuteration can affect the stability of a compound under various conditions, including metabolic and chemical degradation. By strategically placing deuterium atoms at labile positions or at sites involved in degradation pathways, the rate of degradation and thus the formation of degradation-related impurities can potentially be slowed. This can lead to a more stable product with a potentially cleaner impurity profile. The development of robust and scalable synthetic routes for deuterated compounds often involves mechanistic understanding to inform control strategies for process-related impurities. acs.org

Future Directions and Emerging Research Frontiers for Deuterated Terbinafine Analogues

Development of Novel Synthetic Strategies for Advanced Deuteration

The efficient and selective incorporation of deuterium (B1214612) into complex organic molecules like terbinafine (B446) is crucial for the development of deuterated analogues. While some deuterated drugs have historically relied on incorporating simple commercially available deuterated precursors using standard techniques, the field is moving towards more advanced and selective deuteration processes. rsc.org Recent advances in synthetic chemistry, particularly in organocatalytic methods and hydrogen isotope exchange (HIE) reactions, are paving the way for the synthesis of a broader range of selectively deuterated compounds. benthamdirect.comresearchgate.netresearchgate.net

Novel synthetic strategies are focusing on achieving site-selective deuterium labeling, which is essential for precisely tuning the metabolic fate of a drug. Techniques such as NHC-mediated organocatalytic processes and various metal-catalyzed HIE reactions are being developed and refined for this purpose. benthamdirect.comresearchgate.netresearchgate.net These methods aim to be simple, practical, and effective in producing highly deuterated compounds. benthamdirect.com The use of inexpensive deuterium sources like D₂O is also a key aspect of developing greener and more accessible synthetic routes for deuterated pharmaceuticals. benthamdirect.comresearchgate.net

The development of selective deuteration methods is not only important for creating novel deuterated drug candidates but also for synthesizing labeled analogues used as internal standards in analytical methods. nih.gov For Terbinafine-d5 HCl, advancements in synthetic strategies would enable the precise placement of deuterium atoms to study specific metabolic pathways or improve analytical detection.

Applications in Advanced Analytical Technologies for High-Throughput Screening

Deuterated analogues, including this compound, play a vital role in advanced analytical technologies, particularly in high-throughput screening (HTS) and quantitative analysis. The incorporation of stable isotopes like deuterium provides internal standards for mass spectrometry (MS)-based methods, significantly improving the accuracy and reliability of quantification in complex biological matrices. medchemexpress.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of drugs and their metabolites. researchgate.netrsc.org Deuterated internal standards are essential in LC-MS/MS to compensate for matrix effects and variations in ionization efficiency, which can otherwise impact the accuracy of quantification in HTS environments. researchgate.net The use of deuterated terbinafine, such as terbinafine-d7, as an internal standard in LC-MS/MS methods for determining terbinafine in biological samples has been reported, demonstrating improved linearity, accuracy, and precision. researchgate.net

Emerging research frontiers involve the application of deuterated analogues in advanced MS imaging techniques like MALDI-MSI. researchgate.net This allows for the visualization of drug distribution and metabolism within tissues and 3D cell cultures, providing valuable spatiotemporal information in preclinical screening. researchgate.net Deuterated terbinafine has been used in MALDI-MSI to track its distribution, highlighting the utility of labeled analogues in understanding drug localization at a detailed level. researchgate.net

The integration of deuterated standards with high-throughput analytical platforms is crucial for accelerating drug discovery and development by enabling rapid and accurate screening of large numbers of samples and providing detailed insights into drug behavior.

Investigation of Deuterium Exchange Kinetics in Biological Environments

Understanding the kinetics of deuterium exchange in biological environments is an important area of research for deuterated drugs. While deuterium-carbon bonds are generally more stable to enzymatic cleavage than hydrogen-carbon bonds, hydrogen-deuterium exchange can still occur in biological systems, particularly at certain labile positions.

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions by monitoring the exchange of amide hydrogens with deuterium in the solvent. spectralysbiotech.comfrontiersin.orgnih.gov While HDX-MS is primarily used for protein analysis, the principles of deuterium exchange kinetics are relevant to understanding the stability of deuterium labels in small molecule drugs within biological matrices.

Research in this area for deuterated terbinafine analogues would involve investigating the rate and extent of deuterium back-exchange in various biological fluids and tissues. This is critical for accurate pharmacokinetic studies and for ensuring the integrity of the deuterium label throughout the duration of a study. Factors influencing deuterium exchange kinetics in biological environments include pH, temperature, and the presence of enzymes or other molecules that might catalyze exchange. frontiersin.org Studies on deuterium exchange kinetics provide valuable information about the stability of the deuterated compound and help in interpreting data from in vivo studies. biorxiv.org

Contribution of Deuterated Terbinafine to Understanding Structure-Metabolism Relationships

Deuterated terbinafine analogues are invaluable tools for elucidating the structure-metabolism relationships of terbinafine. By selectively labeling specific positions with deuterium, researchers can track how different parts of the molecule are metabolized by various enzyme systems, particularly cytochrome P450 (CYP) enzymes, which are heavily involved in terbinafine metabolism. nih.govgenome.jpdrugbank.com

Terbinafine is known to undergo extensive metabolism, including N-demethylation, deamination, and oxidation of the alkyl side chain, primarily mediated by CYP enzymes like CYP2C19 and CYP3A4, with contributions from others like CYP1A2, CYP2B6, CYP2C8, and CYP2D6. nih.govresearchgate.net Deuteration at specific metabolic "soft spots" can reduce the rate of metabolism at those positions due to the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly than the C-H bond. drugbank.com

Studies using selectively deuterated terbinafine analogues can help identify the major metabolic pathways and the specific enzymes responsible for each transformation. By comparing the metabolic profiles of deuterated and undeuterated terbinafine, researchers can gain a deeper understanding of how structural features influence metabolic fate. This knowledge is crucial for predicting potential drug interactions and for designing new drug candidates with improved metabolic stability and reduced formation of potentially toxic metabolites. nih.govrsc.orgresearchgate.net For instance, understanding the formation of reactive metabolites like 6,6-dimethyl-2-hepten-4-ynal (TBF-A) from terbinafine and its desmethyl metabolite is an area where deuterated analogues can provide insights into the metabolic pathways involved. nih.govresearchgate.net

Potential for Deuterated Analogues in Modulating Drug-Drug Interactions (DDI) at a Mechanistic Level

Deuterated terbinafine analogues hold potential for investigating and potentially modulating drug-drug interactions (DDI), particularly those involving CYP enzymes. Terbinafine is known to interact with other drugs by inhibiting certain CYP enzymes, notably CYP2D6. genome.jpmedscape.comnps.org.au

By altering the metabolic profile through deuteration, it may be possible to reduce the inhibitory effect of terbinafine metabolites on CYP enzymes or alter the extent to which terbinafine itself is metabolized by enzymes that are also involved in the metabolism of co-administered drugs. nih.govnih.gov Deuteration at sites prone to metabolism by specific CYP isoforms could potentially decrease the metabolic clearance mediated by those isoforms, thereby influencing the concentration of terbinafine and its metabolites, and consequently, their potential to inhibit or induce other enzymes.

Q & A

Q. What validated analytical methods are recommended for quantifying Terbinafine-d5 HCl in experimental matrices?

To ensure accurate quantification, high-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Methanol:phosphate buffer (pH 3.0) in a 70:30 ratio.
  • Detection wavelength : 283 nm for this compound .
    Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines. For deuterated analogs, mass spectrometry (LC-MS/MS) is preferred to distinguish isotopic peaks from non-deuterated impurities .

Q. How should researchers ensure isotopic purity and stability of this compound in long-term studies?

  • Isotopic purity : Verify via 1H^1H-NMR (absence of proton signals at deuterated positions) and high-resolution mass spectrometry (HRMS) to confirm ≥98% deuteration .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Store lyophilized samples at -20°C to minimize deuterium exchange with ambient moisture .

Q. What are the critical steps for synthesizing this compound with reproducible yield?

  • Deuteration strategy : Use deuterated precursors (e.g., D5_5-allylamine) in a palladium-catalyzed coupling reaction under inert atmosphere.
  • Purification : Employ column chromatography (silica gel, ethyl acetate:hexane gradient) followed by recrystallization in deuterated solvents to minimize isotopic dilution .

Advanced Research Questions

Q. How do researchers address discrepancies in pharmacokinetic data for this compound across in vitro and in vivo models?

  • Experimental design : Use crossover studies to compare deuterated vs. non-deuterated forms in the same model, controlling for metabolic enzyme variability (e.g., CYP450 isoforms).
  • Data normalization : Apply isotope effect correction factors (e.g., kH/kDk_H/k_D ratios for metabolic steps) to reconcile differences in clearance rates .

Q. What methodologies optimize detection of this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

  • Sample preparation : Liquid-liquid extraction (LLE) with tert-butyl methyl ether, followed by solid-phase extraction (SPE) using C18 cartridges.
  • Matrix effects mitigation : Use deuterated internal standards (e.g., Terbinafine-d10 HCl) to correct for ion suppression in LC-MS/MS .

Q. How can isotopic effects influence the interpretation of this compound’s antifungal mechanism in target enzyme assays?

  • Kinetic isotope studies : Measure VmaxV_{max} and KmK_m for squalene epoxidase inhibition using both H- and D-forms.
  • Computational modeling : Simulate deuterium’s impact on hydrogen bonding and active-site binding using molecular dynamics (MD) software (e.g., GROMACS) .

Q. What strategies resolve contradictions in this compound’s solubility data across different solvent systems?

  • Method harmonization : Standardize solvent purity (HPLC-grade) and temperature control (±0.1°C) during solubility assays.
  • Data validation : Cross-validate results using orthogonal techniques (e.g., potentiometric titration for ionizable groups vs. shake-flask method) .

Data Analysis and Reporting

Q. How should researchers document this compound characterization data to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

  • Primary data : Include 1H^1H-NMR, 13C^{13}C-NMR, HRMS, and HPLC chromatograms in supplementary materials.
  • Purity criteria : Specify isotopic enrichment (≥98% d5), residual solvents (ICH Q3C limits), and elemental analysis (C, H, N within ±0.4% theoretical) .

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound efficacy studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates while preserving biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.